molecular formula C12H13NO2 B13622558 3-(1-methyl-1H-indol-2-yl)propanoic acid

3-(1-methyl-1H-indol-2-yl)propanoic acid

Cat. No.: B13622558
M. Wt: 203.24 g/mol
InChI Key: DTKLJXXIYLRTDJ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-2-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 1-position and a propanoic acid chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole derivative, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(1-methyl-1H-indol-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-2-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the propanoic acid chain at the 3-position distinguishes it from other indole derivatives and may contribute to its unique properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1-methylindol-2-yl)propanoic acid

InChI

InChI=1S/C12H13NO2/c1-13-10(6-7-12(14)15)8-9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

DTKLJXXIYLRTDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CCC(=O)O

Origin of Product

United States

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